molecular formula C15H20ClN3O2S2 B2493536 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine CAS No. 1396811-88-3

1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine

Numéro de catalogue: B2493536
Numéro CAS: 1396811-88-3
Poids moléculaire: 373.91
Clé InChI: QVGHKZFPAZHIRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperidine core substituted at the 1-position with a 5-chlorothiophene-2-sulfonyl group and at the 4-position with a (3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety. Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs .

Propriétés

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S2/c1-11-9-12(2)19(17-11)10-13-5-7-18(8-6-13)23(20,21)15-4-3-14(16)22-15/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGHKZFPAZHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine is a piperidine derivative featuring a sulfonyl group and a pyrazole moiety. This structural configuration suggests potential biological activities, particularly in pharmacological applications. The focus of this article is to explore the biological activity of this compound through various studies, including its effects on enzyme inhibition, antibacterial properties, and interactions with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19ClN2O2S\text{C}_{15}\text{H}_{19}\text{ClN}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

The biological activity of this compound is primarily influenced by its unique functional groups. The presence of the sulfonyl group is known for enhancing the pharmacological profile of compounds, while the pyrazole moiety is often associated with anti-inflammatory and analgesic properties.

Enzyme Inhibition Studies

Recent studies have evaluated the compound's ability to inhibit various enzymes, particularly focusing on acetylcholinesterase (AChE) and urease. These enzymes are significant in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.

Table 1: Enzyme Inhibition Data

EnzymeIC50 Value (µM)Reference
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

The above table summarizes the inhibitory effects observed in vitro, indicating that the compound exhibits potent activity against AChE and urease.

Antibacterial Activity

The antibacterial properties of the compound were assessed against various bacterial strains. The results indicated moderate to strong activity against specific pathogens.

Table 2: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)Reference
Salmonella typhi15
Bacillus subtilis18
Escherichia coli10

These findings suggest that the compound has potential as an antibacterial agent, particularly against Salmonella typhi and Bacillus subtilis.

Case Studies and Research Findings

Several studies have highlighted the pharmacological implications of similar compounds containing sulfonyl and pyrazole groups. For example:

  • Study on COX-2 Inhibition : A related series of sulfonamide-containing compounds demonstrated selective inhibition of cyclooxygenase-2 (COX-2), indicating anti-inflammatory potential. The structure-activity relationship (SAR) revealed that modifications to the sulfonyl group significantly affected potency .
  • Docking Studies : Computational docking studies have shown that the compound can effectively bind to target proteins such as bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .
  • Pharmacological Profiles : Compounds with similar piperidine structures have been associated with various therapeutic effects, including anesthetic activity and modulation of glucose metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing piperidine/piperazine cores and sulfonyl-linked heterocyclic systems.

Table 1: Structural Comparison of Key Analogs

Compound (CAS) Core Structure Sulfonyl-Linked Group Additional Substituents
Target Compound Piperidine 5-Chlorothiophen-2-yl 3,5-Dimethylpyrazole methyl at C4
1171238-68-8 Piperazine 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl Phenyl at C4 of piperazine
956961-11-8 Piperidine 1-Ethyl-5-methyl-1H-pyrazol-4-yl Carboxylic acid at C3 of piperidine
1775482-26-2 Piperidine 2-Chloro-4-fluorobenzoyl [3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl at C4

Key Observations:

Core Flexibility: The target compound uses a piperidine core, while 1171238-68-8 employs a piperazine, which introduces an additional nitrogen capable of hydrogen bonding .

Sulfonyl vs. Carbonyl Linkers :

  • The sulfonyl group in the target compound provides stronger electron-withdrawing effects than the carbonyl in 1171238-68-8, possibly altering electronic interactions in binding pockets .

Heterocyclic Substituents :

  • The 3,5-dimethylpyrazole in the target compound offers steric hindrance and metabolic stability over the ethyl-methyl pyrazole in 956961-11-8 .
  • The oxadiazole group in 1775482-26-2 introduces aromaticity and hydrogen-bond acceptor sites, contrasting with the thiophene’s sulfur-mediated hydrophobic interactions .

Halogen Effects :

  • The 5-chloro substituent on the thiophene in the target compound enhances lipophilicity and may influence halogen bonding, whereas 1775482-26-2’s chloro-fluorobenzoyl group adds electronegativity and steric complexity .

Research Findings and Methodological Considerations

  • Structural Analysis : Crystallographic data for such compounds are often refined using programs like SHELXL, which ensures precise determination of bond lengths and angles critical for understanding conformational stability .
  • Synthetic Challenges : The sulfonyl-pyrazole-piperidine architecture in the target compound requires multi-step synthesis, including sulfonation and nucleophilic substitution, with purity confirmed via HPLC and NMR .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.